(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester
Overview
Description
"(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester" is a chemical compound of interest due to its versatile applications in synthetic organic chemistry. The compound is particularly noteworthy for its role in various chemical reactions and the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related compounds typically involves aldol-type condensation reactions. For example, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, is prepared through aldol-type condensation of ethyl diazoacetate with isatin, demonstrating the synthetic versatility of these compounds under the influence of Lewis acid-induced decomposition reactions (Gioiello et al., 2011).
Molecular Structure Analysis
Structural determination of similar compounds is achieved using various spectroscopic techniques, including X-ray diffraction, which provides insights into the molecular geometry and the nature of intermolecular interactions, such as hydrogen bonding patterns (Şahin et al., 2014).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, which result in the formation of new chemical entities with diverse functional groups. For instance, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate showcases reactions with amines and hydrazines to afford amino substituted products, demonstrating the reactivity of the core structure (Bevk et al., 2001).
Scientific Research Applications
DNA Hybridization Electrochemical Sensor
One notable application involves the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors. This compound, utilized as a monomer in conducting polymer sensors, facilitates the direct chemical substitution of probe oligonucleotides, allowing for the detection and quantification of single and double-stranded DNA through electrochemical signals. This method offers high sensitivity and specificity, making it valuable for genetic analysis and molecular diagnostics (Cha et al., 2003).
Enzymatic Hydrolysis in Drug Synthesis
Another application is seen in the enzymatic hydrolysis of phthalimide-derived esters, where compounds similar to the targeted chemical structure are processed to produce antiasthma drugs. This process showcases the versatility of immobilized lipase in catalyzing the hydrolysis of ethyl esters, demonstrating a potential pathway for synthesizing biologically active compounds in a more selective and environmentally benign manner (Bevilaqua et al., 2005).
Molecular Interaction Studies
Research on the molecular interactions of N-phthaloylglycine, a compound closely related to the target chemical, in various solvents provides insight into the physicochemical properties of these compounds. Such studies are fundamental for understanding solubility, reactivity, and the overall behavior of these chemicals in different environments, which is crucial for their application in material science and solvent system design (Tekade et al., 2018).
Facile Synthesis of Acid-labile Polymers
Moreover, the synthesis of acid-labile polymers with pendent cyclic ortho esters, utilizing efficient and mild reactions, highlights the application in developing biodegradable materials. These polymers, modified with cyclic ketene acetal derivatives, demonstrate pH-dependent hydrolysis, suggesting their potential use in drug delivery systems where controlled release is required (Cheng et al., 2012).
Advanced Material Synthesis
Lastly, the synthesis and transformations of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate illustrate the compound's utility in creating advanced materials. By treating this compound with various amines and hydrazines, a range of amino substituted products can be obtained, offering a pathway for developing novel materials with specific functionalities (Bevk et al., 2001).
properties
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUKRAODYPUHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200515 | |
Record name | Ethyl N-phthalimidoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester | |
CAS RN |
5251-81-0 | |
Record name | Ethyl N-phthalimidoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-phthalimidoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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